molecular formula C13H19ClN2O B1521157 2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride CAS No. 24185-34-0

2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

Cat. No.: B1521157
CAS No.: 24185-34-0
M. Wt: 254.75 g/mol
InChI Key: GGHVVANXQIDWES-UHFFFAOYSA-N
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Description

“2-Amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 24185-34-0 . It has a molecular weight of 254.76 . The IUPAC name for this compound is 2-oxo-1-phenyl-2-(1-piperidinyl)ethanamine hydrochloride . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical and Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 254.76 . More detailed physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.

Scientific Research Applications

Microwave Assisted Synthesis and Antibacterial Activity

A study by Merugu et al. (2010) explores the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones derived from 1-(4-(4-piperidin-1-yl)phenyl)ethanone. This compound, upon various synthetic transformations, resulted in compounds exhibiting antibacterial activity. This research illustrates the compound's utility in creating novel antimicrobial agents through efficient synthetic routes (Merugu, Ramesh, & Sreenivasulu, 2010).

Inhibition of Blood Platelet Aggregation

Grisar et al. (1976) identified (E)-4-[4-(Methylthio)phenyl]-1-(2-piperidinyl)-3-buten-2-one hydrochloride as a compound capable of inhibiting ADP-induced aggregation of blood platelets. This study showcases the potential of derivatives of the base compound for therapeutic use in conditions where inhibition of platelet aggregation is desirable (Grisar, Claxton, Stewart, Mackenzie, & Kariya, 1976).

Antibacterial and Antifungal Activities

Another study by Patel and Agravat (2007) demonstrates the synthesis of new pyridine derivatives from 2-amino substituted benzothiazoles, which were then assessed for their antibacterial and antifungal activities. This research underscores the compound's role in the development of new antimicrobial agents (Patel & Agravat, 2007).

Synthesis of Amino Alcohols

The synthesis of amino alcohols containing multiple chiral centers using multisubstituted piperidines was explored by McCall, Grillo, and Comins (2008). This method highlights the compound's application in creating complex molecules with potential pharmaceutical uses (McCall, Grillo, & Comins, 2008).

Piperidine Catalyzed Reactions

Krawczyk (1996) developed a method involving the piperidine-catalyzed reaction of methyl phenylphosphinylacetic acid with paraformaldehyde and alcohols, leading to the synthesis of 2-aminoethylphenylphosphinic acids. This study presents a novel synthetic application of piperidine derivatives in organophosphorus chemistry (Krawczyk, 1996).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Properties

IUPAC Name

2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHVVANXQIDWES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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